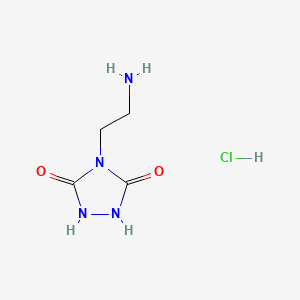
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a chemical compound with a unique structure that includes a triazolidine ring and an aminoethyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride typically involves the reaction of 1,2,4-triazolidine-3,5-dione with 2-aminoethyl chloride hydrochloride under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by crystallization or precipitation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine oxides, while reduction can produce amine derivatives.
科学研究应用
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target proteins, while the triazolidine ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride: This compound is also an aminoethyl derivative but has a different core structure.
2-Aminoethyl methacrylate hydrochloride: Another aminoethyl compound with distinct chemical properties.
Uniqueness
4-(2-Aminoethyl)-1,2,4-triazolidine-3,5-dione hydrochloride is unique due to its triazolidine ring, which imparts specific chemical reactivity and biological activity. This makes it distinct from other aminoethyl derivatives and valuable for specialized applications in research and industry.
属性
分子式 |
C4H9ClN4O2 |
|---|---|
分子量 |
180.59 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-1,2,4-triazolidine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C4H8N4O2.ClH/c5-1-2-8-3(9)6-7-4(8)10;/h1-2,5H2,(H,6,9)(H,7,10);1H |
InChI 键 |
DZNMMFJWIMBGGM-UHFFFAOYSA-N |
规范 SMILES |
C(CN1C(=O)NNC1=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


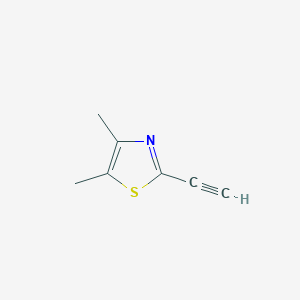
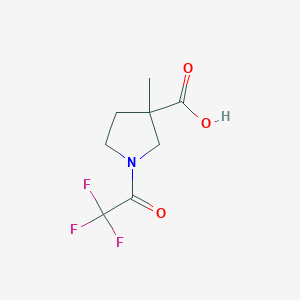
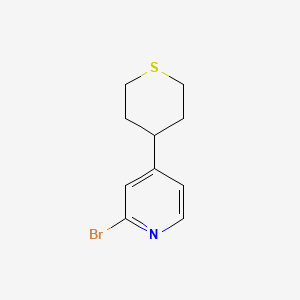
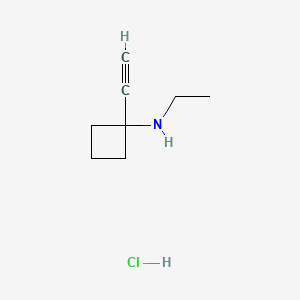
![Lithium(1+)2-[(3-chloropyridin-4-yl)oxy]acetate](/img/structure/B13500150.png)

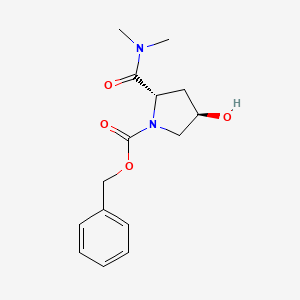
![tert-butylN-{3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl}carbamate](/img/structure/B13500166.png)
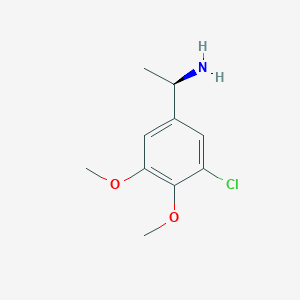
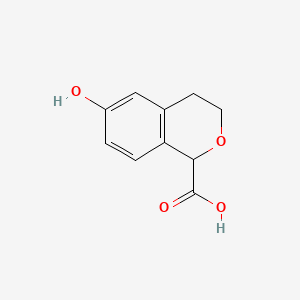
![Methyl 4-amino-7-methylpyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13500185.png)
![2-[5-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13500203.png)
![3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B13500208.png)

